molecular formula C9H7BrN2O2 B1375444 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one CAS No. 952138-17-9

8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

Cat. No. B1375444
M. Wt: 255.07 g/mol
InChI Key: YTRWYKIONSOWGQ-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

8-Bromo-7-methoxy-1H-[1,6]naphthyridin-4-one (12 g, 33.5 mmol) was dissolved in anhydrous methanol (240 mL) and 10% Dry Pd/C (2.4 g) was added carefully in portions. This was followed by portionwise addition of ammonium formate (24 g) which caused an exotherm. The reaction mixture was heated to reflux for 1 h. The reaction mixture was cooled to room temperature, filtered through Celite, and washed with hot methanol. The filtrate was concentrated and the residue purified by column chromatography on silica gel (230-400 mesh) eluting with ethyl acetate-methanol.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:13][CH3:14])=[N:4][CH:5]=[C:6]2[C:11]=1[NH:10][CH:9]=[CH:8][C:7]2=[O:12].C([O-])=O.[NH4+]>CO.[Pd]>[CH3:14][O:13][C:3]1[CH:2]=[C:11]2[C:6]([C:7](=[O:12])[CH:8]=[CH:9][NH:10]2)=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1C(=NC=C2C(C=CNC12)=O)OC
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with hot methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with ethyl acetate-methanol

Outcomes

Product
Name
Type
Smiles
COC1=NC=C2C(C=CNC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.